Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Pharmaceutical impurity profiling Regulatory reference standards Cetirizine quality control

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) is a partially saturated bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrazine class, with a molecular formula C₆H₁₀N₄ and molecular weight 138.17 g/mol. It is officially registered under PubChem CID 51606505 and is commercially designated as Cetirizine Impurity 10, a certified reference standard for pharmaceutical impurity profiling in cetirizine hydrochloride drug substance and finished products.

Molecular Formula C6H10N4
Molecular Weight 138.174
CAS No. 886886-04-0
Cat. No. B569905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
CAS886886-04-0
Synonyms3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;  3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-〈a]pyrazine
Molecular FormulaC6H10N4
Molecular Weight138.174
Structural Identifiers
SMILESCC1=NN=C2N1CCNC2
InChIInChI=1S/C6H10N4/c1-5-8-9-6-4-7-2-3-10(5)6/h7H,2-4H2,1H3
InChIKeyWRGHYZWPWNOJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0): Procurement-Relevant Identity and Physicochemical Baseline


3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) is a partially saturated bicyclic heterocycle belonging to the [1,2,4]triazolo[4,3-a]pyrazine class, with a molecular formula C₆H₁₀N₄ and molecular weight 138.17 g/mol [1]. It is officially registered under PubChem CID 51606505 [1] and is commercially designated as Cetirizine Impurity 10, a certified reference standard for pharmaceutical impurity profiling in cetirizine hydrochloride drug substance and finished products [2]. The compound is also utilized as a synthetic reagent for constructing pyrrolo[2,3-b]pyridine scaffolds with antiviral activity, particularly against retroviruses including HIV . These dual identities—regulated impurity standard and versatile synthetic building block—define its procurement utility and distinguish it from close structural analogs that lack certified regulatory recognition or validated application-specific documentation.

Why In-Class Triazolopyrazine Analogs Cannot Substitute for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) in Regulated and Research Environments


Compounds sharing the partially saturated [1,2,4]triazolo[4,3-a]pyrazine scaffold—including unsubstituted, 3-ethyl, 8-substituted, or fully aromatic variants—exhibit substantially different physicochemical properties, documented regulatory identities, and validated application profiles that preclude simple interchange [1][2]. Substitution at the C-3 position sharply modulates lipophilicity, with the 3-methyl derivative displaying an XLogP3 of −1.1 [1], compared to −1.47 for the unsubstituted core and −0.60 for the 3-ethyl analog [3], directly affecting chromatographic retention, solubility, and partitioning behavior relevant to both analytical method development and synthetic chemistry. Critically, only the 3-methyl compound is formally designated as Cetirizine Impurity 10 with comprehensive regulatory-compliant characterization data suitable for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and quality control (QC) workflows [2]; analogs lacking this certified impurity identity cannot fulfill the same evidentiary threshold. The following sections present quantitative evidence substantiating these differentiated procurement dimensions.

Quantitative Head-to-Head Differentiation Evidence: 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0) Versus Closest Analogs


Regulatory Identity: Exclusive Designation as Cetirizine Impurity 10 with ANDA-Supporting Characterization

The target compound is the only [1,2,4]triazolo[4,3-a]pyrazine derivative formally designated as Cetirizine Impurity 10 and supplied with detailed characterization data compliant with regulatory guidelines (including HPLC, HNMR, CNMR, IR, UV, thermal gravimetric analysis, and COA documentation), enabling its direct use in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial cetirizine production [1]. In contrast, the structurally closest analog 3-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 791777-96-3) carries no pharmacopeial impurity designation and is supplied only with standard ≥97% purity specifications without the full regulatory characterization package required for ANDA submissions . Similarly, 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3) bears a distinct chemical identity and is not referenced in any cetirizine monograph .

Pharmaceutical impurity profiling Regulatory reference standards Cetirizine quality control

Lipophilicity Differentiation: XLogP3 of 3-Methyl Versus Unsubstituted and 3-Ethyl Analogs Governs Chromatographic and Partitioning Behavior

The 3-methyl substituent confers an intermediate lipophilicity profile on the target compound relative to its closest analogs. The target compound has a computed XLogP3 of −1.1 [1], positioning it between the more hydrophilic unsubstituted scaffold (ACD/LogP = −1.47) and the more lipophilic 3-ethyl derivative (XLogP3 = −0.60) [2]. This graded difference of approximately 0.4–0.5 log units per methylene group is consistent with Hansch π principles and directly impacts reversed-phase HPLC retention times, solid-phase extraction recovery, and octanol-water partitioning behavior critical to both analytical impurity separation and synthetic intermediate purification.

Lipophilicity Chromatographic retention Drug-likeness

Molecular Weight and Synthetic Efficiency: The 3-Methyl Substituent Provides Optimal Balance Between Reactivity and Handling

The molecular weight of the target compound (138.17 g/mol) [1] represents a favorable midpoint between the unsubstituted parent scaffold (124.14 g/mol) and the 3-ethyl analog (152.20 g/mol) . In the context of its established application as a reagent for synthesizing pyrrolo[2,3-b]pyridine antiviral agents [1], this molecular weight translates to superior atom economy relative to the 3-ethyl derivative (9.2% lower mass per mole of reactive building block), while the methyl group provides sufficient steric and electronic differentiation from the unsubstituted scaffold to enable selective reactivity. Commercially, the target compound is available at ≥97% minimum purity specification with full quality assurance documentation and ambient shipping conditions , whereas the 3-ethyl analog from Aladdin carries a 8–12 week lead time , presenting a significant procurement timeline advantage.

Synthetic building block Molecular economics Reaction scalability

Synthetic Application Specificity: Antiviral Pyrrolo[2,3-b]pyridine Scaffold Construction Versus Generic Building Block Use

The target compound is specifically documented as a reagent for the synthesis of pyrrolo[2,3-b]pyridine compounds that exhibit antiviral activity against specific retroviruses, including human immunodeficiency virus (HIV) . This validated application pathway is not shared by the unsubstituted analog 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 345311-09-3), which is referenced primarily as a generic building block for more complex organic molecules or as a DPP-4 inhibitor precursor [1], nor by the 3-ethyl analog which lacks documented application-specific literature . The connection to patented antiviral pyrrolo[2,3-b]pyridine chemistry (PCT Int.) provides the 3-methyl compound with a defensible, literature-supported procurement rationale distinct from its analogs.

Antiviral drug discovery Pyrrolo[2,3-b]pyridine HIV research

Validated Procurement and Application Scenarios for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 886886-04-0)


Pharmaceutical Quality Control: Cetirizine Hydrochloride Impurity Profiling for ANDA Submissions

The target compound, formally designated as Cetirizine Impurity 10, is the appropriate reference standard for developing, validating, and executing HPLC-based organic impurity methods in cetirizine hydrochloride drug substance and tablet formulations. With comprehensive characterization documentation (HPLC, HNMR, CNMR, IR, UV, thermal analysis, COA) compliant with regulatory guidelines [1], it supports ANDA submissions where impurity identification and quantification must meet USP/EP monograph requirements. The compound's XLogP3 of −1.1 [2] governs its chromatographic retention under reversed-phase conditions, differentiating it from other cetirizine impurities and enabling selective method development. Procurement of the certified impurity standard—rather than a generic triazolopyrazine building block—ensures regulatory audit readiness and method transferability across QC laboratories.

Medicinal Chemistry: Synthesis of Pyrrolo[2,3-b]pyridine Antiviral Agents Targeting HIV

Research groups engaged in antiviral drug discovery can deploy the target compound as a validated reagent for constructing pyrrolo[2,3-b]pyridine scaffolds with documented activity against retroviruses including HIV [1]. This established synthetic pathway is supported by PCT patent literature, providing a literature-precedented entry point into antiviral SAR programs. The compound's molecular weight (138.17 g/mol) and ≥97% purity offer favorable atom economy relative to the 3-ethyl analog (MW 152.20 g/mol) , while its intermediate lipophilicity (XLogP3 −1.1) [2] may facilitate purification of the resulting pyrrolo[2,3-b]pyridine products. Immediate commercial availability with ambient shipping enables rapid project initiation compared to the 8–12 week lead time for the 3-ethyl analog .

Analytical Method Development: Chromatographic Selectivity Optimization Using Lipophilicity Gradients

The graded lipophilicity series formed by the unsubstituted (ACD/LogP −1.47) , 3-methyl (XLogP3 −1.1) [2], and 3-ethyl (XLogP3 −0.60) analogs provides a systematic toolset for chromatographic method development. The 3-methyl compound, occupying the midpoint of this lipophilicity range, serves as a critical reference point for predicting retention behavior of novel triazolopyrazine derivatives under reversed-phase HPLC conditions. Analytical chemists can leverage this known LogP value to design gradient elution programs, select appropriate solid-phase extraction sorbents, and optimize mobile phase composition—decisions that cannot be reliably interpolated from the unsubstituted or 3-ethyl endpoints alone.

Pharmaceutical Impurity Reference Standard Procurement: Regulatory-Grade Characterization for GMP Environments

When procuring impurity reference standards for GMP-compliant quality control environments, the target compound's regulatory-compliant characterization package—including 2D-NMR, CNMR, IR, UV, and thermogravimetric analysis with traceability to USP or EP pharmacopeial standards [1]—satisfies documentation requirements that generic research-grade analogs cannot meet. The ability to provide Certificates of Analysis (COA) and detailed analytical data bundles reduces internal characterization burden and accelerates method validation timelines. For ANDA filers and commercial cetirizine manufacturers, this procurement pathway directly supports regulatory filing completeness and reduces the risk of deficiency letters related to impurity qualification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.